molecular formula C22H23N5O3 B2536555 N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008089-47-1

N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2536555
CAS No.: 1008089-47-1
M. Wt: 405.458
InChI Key: HLUHKOALOAWVNG-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo-triazole-dione core substituted with dimethylphenyl groups at the 2,3- and 3,4-positions of the aromatic rings. The compound’s synthesis likely involves cyclocondensation and amide coupling steps, as inferred from analogous pathways in .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-8-9-16(10-14(12)3)27-21(29)19-20(22(27)30)26(25-24-19)11-18(28)23-17-7-5-6-13(2)15(17)4/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUHKOALOAWVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Chloro-Fluoro Analog ()

A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide , replaces the 3,4-dimethylphenyl group with a 3-chloro-4-fluorophenyl moiety. The electron-withdrawing Cl and F substituents increase the compound’s polarity and may enhance binding affinity to targets requiring electronegative interactions (e.g., kinases or proteases). However, the dimethyl groups in the target compound likely improve lipophilicity, favoring membrane permeability .

2,5-Dimethylphenyl Analog ()

The compound 2-(4,6-dimethyl-1,5-dioxo-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-(2,5-dimethylphenyl)acetamide shares a dimethylphenyl acetamide side chain but differs in its core structure, featuring a pyrimidinone ring fused to a triazolo-pyrrole system.

Core Heterocyclic Modifications

Pyrrolo-Triazole-Dione vs. Tetrazole Derivatives ()

Compounds like 3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide replace the pyrrolo-triazole-dione core with a tetrazole ring. Tetrazoles introduce strong hydrogen-bonding capacity and acidity (pKa ~4.9), which may improve solubility but reduce blood-brain barrier penetration. In contrast, the target compound’s dione moiety offers moderate polarity and conformational rigidity, balancing solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Chloro-Fluoro Analog : Higher polarity reduces logP (~2.8) but improves solubility in polar solvents .
  • Pyrimidinone Analog: The pyrimidinone core introduces additional hydrogen-bonding sites, lowering logP (~2.2) and enhancing solubility .

Metabolic Stability

The target compound’s methyl groups may slow oxidative metabolism by cytochrome P450 enzymes compared to halogenated analogs, which are prone to dehalogenation or hydroxylation .

Key Research Findings

Structural Insights from NMR ()

Comparative NMR analysis of analogous compounds (e.g., rapamycin derivatives) revealed that substituents in regions analogous to the dimethylphenyl groups of the target compound cause significant chemical shift changes (Δδ > 0.5 ppm) in adjacent protons. This suggests that modifying aromatic substituents alters electron distribution and steric effects, directly impacting interactions with biological targets .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents (R1/R2) LogP (Est.) Solubility (mg/mL) Key Advantage
N-(2,3-Dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-pyrrolo-triazole-dione-yl]acetamide (Target) Pyrrolo-triazole-dione 3,4-dimethylphenyl ~3.5 0.15 High lipophilicity
2-[5-(3-Chloro-4-fluorophenyl)-pyrrolo-triazole-dione-yl]-N-(2,3-dimethylphenyl)acetamide () Pyrrolo-triazole-dione 3-chloro-4-fluorophenyl ~2.8 0.45 Enhanced polarity
2-(4,6-Dimethyl-pyrimidinone-yl)-N-(2,5-dimethylphenyl)acetamide () Pyrimidinone-triazolo-pyrrole 2,5-dimethylphenyl ~2.2 0.80 Improved solubility

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O3
  • Molecular Weight : 442.51 g/mol
  • SMILES Notation : CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)

The compound features a complex structure that includes a pyrrolo-triazole core which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:

  • Inhibition of Cell Proliferation : The compound demonstrated potent cytotoxicity against various cancer cell lines. For instance:
    • In a study involving acute lymphoblastic leukemia (ALL) cell lines, it showed an IC50 value of approximately 0.3 μM .
    • Other cancer types tested included neuroblastoma (NB), where IC50 values ranged from 0.5 to 1.2 μM .

The mechanism through which this compound exerts its anticancer effects appears to involve dual inhibition pathways:

  • MDM2/XIAP Inhibition : Similar to other known inhibitors like nutlin-3, this compound interferes with the MDM2-p53 interaction while also targeting XIAP pathways to induce apoptosis in cancer cells .
  • Induction of Apoptosis : The compound activates caspases independent of p53 status in cancer cells reliant on MDM2 and XIAP expression .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on ALL Cell Lines :
    • Researchers treated various ALL cell lines with the compound and observed a significant reduction in viable cell counts compared to controls.
    • Colony formation assays revealed a marked decrease in both colony number and size in treated cells .
  • Neuroblastoma Sensitivity :
    • The compound was tested across multiple neuroblastoma cell lines with consistent results demonstrating higher sensitivity in ALL compared to NB cells .

Data Summary Table

Parameter Value
Molecular FormulaC26H26N4O3
Molecular Weight442.51 g/mol
Anticancer Activity (IC50)0.3 μM (ALL), 0.5–1.2 μM (NB)
MechanismMDM2/XIAP inhibition
Induction of ApoptosisYes

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